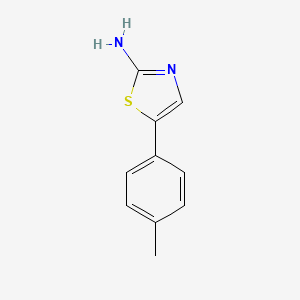

5-(P-tolyl)thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSKUJCHFMAMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359370 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-54-7 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(p-tolyl)thiazol-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-aminothiazole derivatives are crucial building blocks in medicinal chemistry. This guide provides a comprehensive overview of a common synthetic route to 5-(p-tolyl)thiazol-2-amine, a representative 2-amino-5-arylthiazole, along with detailed protocols for its characterization using modern spectroscopic techniques. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Synthesis of this compound

The synthesis of 2-amino-5-arylthiazoles can be achieved through several methods. A widely recognized and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For the synthesis of a 5-substituted-2-aminothiazole, a common strategy involves the reaction of an appropriate aldehyde with thiourea in the presence of an oxidizing agent, such as iodine. This method provides a direct route to the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound from p-tolylacetaldehyde and thiourea is depicted below:

p-Tolylacetaldehyde + Thiourea + I₂ → this compound + 2HI + H₂S

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

p-Tolylacetaldehyde

-

Thiourea

-

Iodine

-

Ethanol (or Dimethylformamide, DMF)

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylacetaldehyde (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

To this stirring solution, add finely ground iodine (1.1 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize hydroiodic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.

Physical Properties

A summary of the key physical and chemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂S[6] |

| Molecular Weight | 190.26 g/mol [6] |

| Appearance | Off-white to yellow solid |

| CAS Number | 73040-54-7[6][7] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[8][9]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | d | 2H | Ar-H (ortho to CH₃) |

| ~ 7.15 | d | 2H | Ar-H (meta to CH₃) |

| ~ 7.05 | s | 1H | Thiazole C4-H |

| ~ 5.10 | br s | 2H | -NH₂ |

| ~ 2.35 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168.0 | Thiazole C2 (-C-NH₂) |

| ~ 145.0 | Thiazole C5 |

| ~ 137.0 | Ar-C (ipso, attached to CH₃) |

| ~ 131.0 | Ar-C (ipso, attached to thiazole) |

| ~ 129.5 | Ar-CH |

| ~ 128.5 | Ar-CH |

| ~ 120.0 | Thiazole C4 |

| ~ 21.0 | Ar-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine[10] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~ 1620 | Strong | N-H bend (scissoring) of primary amine[10] |

| ~ 1580 | Strong | C=N stretch (thiazole ring) |

| 1510, 1450 | Medium | Aromatic C=C stretch |

| ~ 1320 | Medium | Aromatic C-N stretch[10] |

| ~ 700 | Weak | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Fourier-Transform Infrared (FT-IR): Obtain the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Collect data from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Acquire data in electron ionization (EI) mode to observe the molecular ion and characteristic fragmentation patterns.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow for the analytical characterization of the final product.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 73040-54-7 | TCI Deutschland GmbH [tcichemicals.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a comprehensive overview of the core spectroscopic data (NMR, IR, MS) for this compound.

Please note: Extensive searches for experimentally obtained spectroscopic data for this compound (CAS 73040-54-7) did not yield a complete, publicly available dataset. Therefore, the quantitative data presented in this guide is predicted based on computational models and should be used as a reference for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to CH₃) |

| ~7.18 | d | 2H | Ar-H (meta to CH₃) |

| ~7.10 | s | 1H | Thiazole-H (C4-H) |

| ~6.50 | s (br) | 2H | -NH₂ |

| ~2.32 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C2 (C-NH₂) |

| ~145.0 | C5 (C-Ar) |

| ~137.0 | Ar-C (ipso, attached to CH₃) |

| ~131.0 | Ar-C (ipso, attached to thiazole) |

| ~129.5 | Ar-CH (meta to CH₃) |

| ~126.0 | Ar-CH (ortho to CH₃) |

| ~115.0 | C4 (CH) |

| ~21.0 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic and vinyl) |

| 2920-2850 | Weak | C-H stretching (methyl) |

| ~1620 | Strong | C=N stretching (thiazole ring) |

| ~1590 | Medium | N-H bending |

| 1550-1450 | Strong | C=C stretching (aromatic ring) |

| ~815 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190.06 | 100 | [M]⁺ (Molecular Ion) |

| 175.04 | 40 | [M - CH₃]⁺ |

| 115.04 | 35 | [C₇H₅NS]⁺ |

| 91.05 | 60 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For Electron Ionization (EI) with a direct insertion probe: Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer's ion source via the direct insertion probe.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, which can provide structural information.

-

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

chemical properties and reactivity of 5-(p-tolyl)thiazol-2-amine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(p-tolyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Understanding the chemical behavior of its derivatives, such as this compound, is crucial for the design and synthesis of novel therapeutic agents.

While much of the existing literature focuses on the 4-substituted isomers or the general 2-aminothiazole core, this guide extrapolates from established principles and available data to provide a detailed profile of the 5-(p-tolyl) variant.

Chemical and Physical Properties

This compound, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. The presence of the amino group imparts basic properties to the molecule.[4]

Structural and Physical Data

The key physical and chemical properties of this compound and its related isomer, 2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.

| Property | This compound | 2-Amino-4-(p-tolyl)thiazole |

| CAS Number | 73040-54-7[5] | 2103-91-5[6][7][8] |

| Molecular Formula | C₁₀H₁₀N₂S[5] | C₁₀H₁₀N₂S[6][7][8] |

| Molecular Weight | 190.26 g/mol [5][7] | 190.26 g/mol [7][9] |

| Appearance | Not specified; likely a solid | White to yellow crystals or powder[6][10] |

| Melting Point | Not specified | 132-139.5 °C[6][7][8] |

| Solubility | Not specified | Sparingly soluble in water[10]; Soluble in polar organic solvents like ethanol and DMSO.[11] |

| UV max (λmax) | Not specified | 266 nm (in Ethanol)[7][9] |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino group is a strong activating group, making the molecule susceptible to various electrophilic reactions.

Reactions at the Exocyclic Amino Group

The primary amino group at the C2 position is the most common site for derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties.

-

Acylation: The amino group readily reacts with acyl halides or anhydrides to form the corresponding amides.[3][12][13] This is a key reaction for synthesizing many biologically active molecules.[14]

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is often used in drug design to introduce hydrogen bond donors and acceptors.

-

Schiff Base Formation: Condensation with aldehydes and ketones produces Schiff bases (imines).[13][15] This reaction typically occurs under mild conditions in a suitable solvent like ethanol.[1]

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid).[16] These diazonium salts are versatile intermediates that can undergo subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents.[12][16] Coupling of diazonium salts with other active methylene compounds is also a common strategy.[12][13]

Reactions on the Thiazole Ring

The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly activates the ring towards electrophilic substitution. In this compound, the only available position for substitution is C4.

-

Electrophilic Substitution: Reactions such as halogenation, nitration, and azo coupling are expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce arylazo moieties, which have been explored for antimicrobial activities.[12]

The diagram below illustrates the main pathways for the chemical derivatization of this compound.

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Detailed methodologies for key derivatization reactions applicable to this compound are provided below, adapted from established protocols for similar 2-aminothiazole derivatives.

General Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles.[17] It involves the condensation of an α-haloketone with a thiourea derivative.[17][18]

Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.

Protocol:

-

Dissolve the appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.[19]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[19]

-

Upon completion, cool the mixture and concentrate it under reduced pressure.[19]

-

Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to precipitate the product.[19]

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[18]

Acylation of the 2-Amino Group

Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])

-

Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Schiff Base Formation

Protocol: (Adapted from a procedure for 2-aminothiazole[1])

-

Dissolve this compound (1 equivalent) in 20 mL of ethanol in a flask.

-

Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of ethanol to the flask.

-

Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form during this time.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol and dry to yield the corresponding Schiff base.

Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][12][14] Derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy.

For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions by inhibiting the BCR-ABL kinase and Src family kinases.[1] This highlights the potential of novel 2-aminothiazole derivatives, including those of this compound, as candidates for kinase inhibitor development.

The diagram below shows a simplified representation of a signaling pathway that can be targeted by 2-aminothiazole-based kinase inhibitors.

Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.

This guide serves as a foundational resource for professionals engaged in chemical research and drug discovery, providing essential information on the synthesis, reactivity, and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]

- 8. 2-氨基-4-(对甲苯基)噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 16. Diazotisation [organic-chemistry.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 5-(p-tolyl)thiazol-2-amine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a p-tolyl group. As with any compound intended for pharmaceutical or research applications, understanding its solubility in various solvents is a critical first step in formulation development, biological screening, and process chemistry. This technical guide provides a comprehensive overview of the solubility profile of this compound, including predicted solubility characteristics and a detailed experimental protocol for quantitative determination.

Due to the absence of publicly available quantitative solubility data for this compound, this guide emphasizes the standardized experimental procedure for determining its solubility in common laboratory solvents. The provided protocol will enable researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.

Predicted Solubility Profile

Thiazole derivatives, such as this compound, are generally characterized as being soluble in polar organic solvents. The presence of the nitrogen and sulfur heteroatoms in the thiazole ring, along with the amino group, allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules. The p-tolyl group, being nonpolar, will influence the overall solubility. It is anticipated that this compound will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), and limited solubility in nonpolar solvents such as hexanes and water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocol detailed in the subsequent section.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Hexanes | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps to obtain accurate and reproducible solubility data for this compound.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data is not yet available in the public domain, the provided experimental protocol offers a robust method for researchers to generate this critical information in-house. The predicted solubility characteristics, based on the compound's structure, suggest good solubility in polar organic solvents. Accurate and comprehensive solubility data is fundamental for the successful advancement of this compound in research and drug development pipelines.

References

In-Depth Technical Guide: Exploring the Biological Activity of 5-(p-tolyl)thiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among the vast array of thiazole-containing compounds, 5-(p-tolyl)thiazol-2-amine and its derivatives have emerged as a promising class of molecules with significant potential in drug discovery. The presence of the p-tolyl group at the 5-position and an amine at the 2-position of the thiazole ring provides a unique structural framework for derivatization, leading to compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The structural modifications on the 2-amino group and the thiazole ring have been shown to significantly influence their antiproliferative potency.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [2] |

| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |

| Compound 20 | 2-aminothiazole with lipophilic substituents | H1299 (Human Lung Cancer) | 4.89 | [2] |

| SHG-44 (Human Glioma) | 4.03 | [2] | ||

| Compound 46a | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung Cancer) | 1.3 ± 0.9 | [2] |

| Compound 46b | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung Cancer) | 0.16 ± 0.06 | [2] |

| HepG2 (Hepatocellular Carcinoma) | 0.13 ± 0.05 | [2] | ||

| 13c | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric Adenocarcinoma) | 4.0 | [3] |

| HT-29 (Colorectal Adenocarcinoma) | 4.4 | [3] | ||

| HeLa (Cervical Cancer) | 5.8 | [3] | ||

| 13d | 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS (Gastric Adenocarcinoma) | 7.2 | [3] |

| HT-29 (Colorectal Adenocarcinoma) | 11.2 | [3] | ||

| HeLa (Cervical Cancer) | 13.8 | [3] |

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible microbial growth.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Compound 37c | 3-carbonitrile derivative | Bacteria | 46.9 - 93.7 | [4] |

| Fungi | 5.8 - 7.8 | [4] | ||

| Compound 43a | 4-(4-bromophenyl)-thiazol-2-amine | S. aureus | 16.1 (µM) | [4] |

| E. coli | 16.1 (µM) | [4] | ||

| Compound 43c | 4-(4-bromophenyl)-thiazol-2-amine | B. subtilis | 28.8 (µM) | [4] |

| Compound 43b | 4-(4-bromophenyl)-thiazol-2-amine | A. niger | 16.2 (µM) | [4] |

| Compound 43d | 4-(4-bromophenyl)-thiazol-2-amine | C. albicans | 15.3 (µM) | [4] |

| Compound 55 | Thiazole derivative | E. coli | 200 | [4] |

| S. typhi | 50 | [4] | ||

| Compound 62a | Thiazole derivative | P. aeruginosa | 6.25 | [5] |

| K. pneumoniae | 12.5 | [5] | ||

| Compound 7 | 2-amino-5-alkylidene-thiazol-4-one | P. aeruginosa | 43.3 - 86.7 | [6] |

| Compound 12 | 5-methylthiazole based thiazolidinone | MRSA | 67.5 - 135.1 | [7] |

| Compound 10 | 5-methylthiazole based thiazolidinone | Fungi | 59.6 - 119.2 | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological activity data. The following sections provide methodologies for the key assays used to evaluate the anticancer and antimicrobial potential of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted-4-(p-tolyl)thiazol-2-amine derivatives involves the Hantzsch thiazole synthesis.

Materials:

-

Substituted thiourea

-

α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethanol for recrystallization

Procedure:

-

In a round bottom flask, a mixture of the appropriate substituted thiourea (1 equivalent), 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent), and potassium carbonate (1 equivalent) is taken in DMF.[8]

-

The reaction mixture is stirred at reflux temperature for 3-7 hours.[8]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is washed with water to afford the crude product.

-

The crude product is then recrystallized from ethanol to yield the purified N-substituted-4-(p-tolyl)thiazol-2-amine derivative.[8]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, SKNMC)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.[9] After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agents (positive controls)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents. Several studies on related thiazole derivatives suggest the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, promoting cell growth and survival. Several aminothiazole derivatives have been identified as inhibitors of this pathway. The diagram below illustrates the key components of this pathway and the potential points of inhibition by thiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The discovery and preclinical evaluation of novel anticancer agents typically follow a structured workflow, from initial synthesis to mechanistic studies. The following diagram outlines a common experimental workflow for screening this compound derivatives for their anticancer potential.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Initial Anticancer Screening of 5-(p-tolyl)thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several clinically approved drugs contain the thiazole moiety, highlighting its importance in drug discovery.[2] The 2-aminothiazole core, in particular, is a key component of successful anticancer drugs like Dasatinib, a tyrosine kinase inhibitor.[2]

This guide outlines a comprehensive strategy for the initial in vitro screening of a novel thiazole derivative, 5-(p-tolyl)thiazol-2-amine, as a potential anticancer agent. We will detail the necessary experimental protocols, data interpretation frameworks, and potential mechanisms of action based on existing literature for structurally related compounds. The objective is to provide a clear roadmap for researchers to assess the compound's therapeutic potential efficiently.

Compound Profile:

-

Name: this compound

-

CAS Number: 73040-54-7[3]

-

Molecular Formula: C₁₀H₁₀N₂S[3]

-

Molecular Weight: 190.26 g/mol [3]

-

Structure:

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects against a panel of human cancer cell lines. This primary screen helps to identify active compounds and determine their potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT-116 (colon))[1][4][5][6]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the reported cytotoxic activities of various thiazole derivatives, which can serve as a benchmark for evaluating the potency of this compound.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | Hydrazinyl-Thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| 4c | Hydrazinyl-Thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

| 5b | Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| 5b | Thiazole-Naphthalene | A549 (Lung) | 0.97 ± 0.13 | [1] |

| 4c | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |

| 4d | Phenylthiazole | HepG2 (Liver) | 11.6 ± 0.12 | [7] |

| 10a | Thiazole-2-acetamide | MCF-7 (Breast) | 4 ± 0.2 | [8] |

| 10a | Thiazole-2-acetamide | PC-3 (Prostate) | 7 ± 0.6 | [8] |

| 13c | Aminothiazole-Paeonol | AGS (Gastric) | 4.0 | [9] |

| 13c | Aminothiazole-Paeonol | HT-29 (Colorectal) | 4.4 | [9] |

Workflow for Primary Cytotoxicity Screening

Caption: Workflow for in vitro primary cytotoxicity screening.

Phase 2: Mechanistic Elucidation

Once this compound demonstrates significant cytotoxicity, the next phase involves preliminary studies to understand its mechanism of action (MoA). Key investigations include analyzing its effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry using propidium iodide (PI) staining is the standard method to analyze DNA content and determine the cell cycle phase distribution.

Experimental Protocol:

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. Some thiazole derivatives have been shown to cause robust cell cycle arrest at the G2/M phase.[1][10]

Apoptosis Induction Assay

Apoptosis is a critical pathway targeted by many chemotherapeutic agents. The Annexin V-FITC/PI assay is a common method to detect and differentiate between early and late apoptosis.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Several studies have confirmed that thiazole derivatives can profoundly induce apoptosis.[4][10]

Workflow for Cell Cycle and Apoptosis Analysis

Caption: Workflow for Cell Cycle and Apoptosis Assays.

Potential Molecular Targets and Signaling Pathways

Based on extensive research on thiazole derivatives, several molecular targets are frequently implicated in their anticancer activity. Initial in silico (molecular docking) and subsequent in vitro enzymatic assays can help identify the likely target of this compound.

Potential Targets for Thiazole Derivatives:

-

Tubulin Polymerization: Many compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Some thiazole-naphthalene derivatives are potent tubulin polymerization inhibitors.[1][8]

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are common targets.[4][11][12] Inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis.

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.

-

DNA Topoisomerase II: Some derivatives may act as DNA intercalating agents or inhibit enzymes like topoisomerase II, which is vital for DNA replication and repair.[5]

Example Signaling Pathway: Apoptosis Induction

The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound, potentially through the inhibition of an upstream survival signal (like EGFR) or by causing cellular stress (like microtubule disruption).

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro screening of this compound for anticancer activity. A positive outcome from the primary cytotoxicity screen, followed by evidence of cell cycle arrest and apoptosis induction, would establish the compound as a promising hit.

Subsequent steps would include:

-

Target Deconvolution: Employing molecular docking, enzymatic assays, and western blotting to confirm the specific molecular target(s).[5][11]

-

Selectivity Profiling: Screening the compound against non-cancerous cell lines (e.g., normal human fibroblasts) to assess its cancer-selectivity and potential for off-target toxicity.[5]

-

Lead Optimization: Synthesizing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).

-

In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer.

The thiazole scaffold continues to be a rich source of potential anticancer agents.[11] A systematic and rigorous screening cascade, as outlined here, is essential for identifying and advancing novel candidates like this compound toward clinical development.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Preliminary Antimicrobial Assays for 5-(p-tolyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The thiazole ring is a key structural motif in various clinically approved drugs.[1][2] This guide provides a comprehensive overview of the preliminary antimicrobial assays relevant to the evaluation of 5-(p-tolyl)thiazol-2-amine. While specific data for this particular compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation methods used for analogous thiazole derivatives, offering a foundational framework for its investigation.

Potential Antimicrobial Mechanisms of Thiazole Derivatives

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms, making them attractive candidates for further research. These mechanisms include:

-

Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the biosynthesis of the bacterial cell wall, a crucial component for bacterial survival.

-

Depolarization of Cell Membrane: Thiazole derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of essential cellular components.[4]

-

Inhibition of Protein and Nucleic Acid Synthesis: These compounds can hinder the synthesis of vital macromolecules like proteins and nucleic acids, thereby arresting microbial growth.[1] This can include the inhibition of enzymes such as DNA gyrase and tryptophanyl-tRNA synthetase.[1][6]

-

Inhibition of Metabolic Pathways: Thiazole-containing molecules can block essential metabolic pathways necessary for the survival of microorganisms.[1] For instance, some sulfonamides containing a thiazole moiety are known to inhibit dihydrofolate reductase (DHFR).[7]

Experimental Protocols for Preliminary Antimicrobial Assays

Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro protocols for preliminary antimicrobial screening.

General Experimental Workflow

The typical workflow for a preliminary antimicrobial assay involves preparing the microbial inoculum, exposing it to the test compound at various concentrations, incubating under appropriate conditions, and finally assessing microbial growth.

Caption: General workflow for in vitro preliminary antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Protocol:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to a test compound.

Protocol:

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

-

Inoculation: Uniformly spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) over the entire surface of the agar plate using a sterile cotton swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Place the impregnated disks on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Agar Dilution Method

The agar dilution method is another technique for determining the MIC of a test compound.

Protocol:

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of this compound.

-

Inoculation: Spot-inoculate a standardized suspension of the test microorganisms onto the surface of each agar plate.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound Class | Test Organism | Assay Method | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| 2,4-Disubstituted 1,3-thiazole derivatives | Bacillus subtilis | Not Specified | MIC: 4.51 | [4] |

| 2,4-Disubstituted 1,3-thiazole derivatives | Escherichia coli | Not Specified | MIC: 3.92–4.01 | [4] |

| Thiazole-based Schiff base compounds | Staphylococcus aureus | Not Specified | 15.00 ± 0.01 mm (at 200 µg/mL) | [1][6] |

| Thiazole-based Schiff base compounds | Escherichia coli | Not Specified | 14.40 ± 0.04 mm (at 200 µg/mL) | [1][6] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | Not Specified | MIC: 16.1 µM | [1][6] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Escherichia coli | Not Specified | MIC: 16.1 µM | [1][6] |

| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | Cup Plate Method | MIC: 50–75 | [9] |

| Benzo[d]thiazole derivatives | Escherichia coli | Cup Plate Method | MIC: 50–75 | [9] |

| Benzo[d]thiazole derivatives | Aspergillus niger | Cup Plate Method | MIC: 50–75 | [9] |

| Synthetic Thiazole Compounds | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC: as low as 1.3 | [8] |

Structure-Activity Relationship (SAR) and Logical Progression

The antimicrobial activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.

Caption: Logical progression for structure-activity relationship studies of thiazole derivatives.

Based on existing literature, the presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety can enhance antibacterial activity.[1] Furthermore, the substitution pattern on the 2-amino group also plays a critical role in modulating the biological activity. For this compound, systematic modifications of the tolyl group and the 2-amino group, followed by antimicrobial screening, would be a logical next step to establish a clear SAR and identify more potent derivatives.

Conclusion

While direct experimental data on the antimicrobial properties of this compound are limited in the reviewed literature, the broader family of thiazole derivatives demonstrates significant potential as antimicrobial agents.[1][2][3][4] The protocols and data presented in this guide offer a robust framework for initiating a preliminary antimicrobial evaluation of this specific compound. Future studies should focus on systematic screening against a diverse panel of pathogenic bacteria and fungi, followed by SAR studies to optimize its antimicrobial efficacy. Such a structured approach will be instrumental in determining the therapeutic potential of this compound and its analogs in the fight against infectious diseases.

References

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Potential of the 2-Aminothiazole Scaffold: A Technical Guide

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[4][5][6] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] This guide provides an in-depth overview of the current understanding of the anti-inflammatory potential of 2-aminothiazole derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Anti-Inflammatory Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro inhibitory activities of various 2-aminothiazole derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cyclooxygenase (COX-1) Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | Reference |

| Series of 2-aminothiazole derivatives | 1.00 - 6.34 | [7][9] |

| Celecoxib (Reference Drug) | 7.21 | [7][9] |

Table 2: Cyclooxygenase (COX-2) Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Series of 2-aminothiazole derivatives | 0.09 - 0.71 | 3.03 - 16 | [7][9] |

| Celecoxib (Reference Drug) | 0.83 | 8.68 | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of chemical compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes. Serially dilute the test compounds and reference inhibitor to the desired concentrations.

-

Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[9][10]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

5-Lipoxygenase enzyme (from soybean or human recombinant)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 9.0)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) dissolved in DMSO

-

UV/Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer and substrate. Dissolve the test compounds and reference inhibitor in DMSO.

-

Reaction Mixture: In a cuvette, mix the assay buffer and the substrate solution.

-

Inhibitor Addition: Add a specific concentration of the test compound or reference inhibitor to the cuvette. A control cuvette should contain only the vehicle (DMSO).

-

Reaction Initiation: Initiate the reaction by adding the 5-LOX enzyme solution to the cuvette.

-

Detection: Immediately measure the change in absorbance at 234 nm over a defined period. The formation of hydroperoxides from the substrate by 5-LOX results in an increase in absorbance at this wavelength.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the in vivo acute anti-inflammatory activity of test compounds.

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds and reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into different groups: a control group, a reference drug group, and groups for different doses of the test compound.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][8][11]

-

Calculation of Edema and Inhibition: The percentage of edema and the percentage of inhibition of edema are calculated using the following formulas:

-

% Edema = [(Vt - V0) / V0] x 100

-

% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100

-

Where Vt is the paw volume at time t, V0 is the initial paw volume, ΔVtreated is the change in paw volume in the treated group, and ΔVcontrol is the change in paw volume in the control group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Arachidonic Acid Cascade and Sites of Inhibition by 2-Aminothiazole Derivatives.

Caption: Workflow for the In Vitro Cyclooxygenase (COX) Inhibition Assay.

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a promising framework for the development of novel anti-inflammatory agents. The available data indicates that derivatives of this scaffold can effectively inhibit key pro-inflammatory enzymes, particularly COX-2, with some compounds exhibiting favorable selectivity over COX-1. This suggests a potential for developing agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

While the current body of research provides a strong foundation, further investigation is warranted. Future studies should focus on:

-

Synthesis and evaluation of a wider range of 2-aminothiazole derivatives to establish more comprehensive structure-activity relationships (SAR).

-

In-depth mechanistic studies to elucidate the precise molecular interactions with their targets and to explore potential effects on other inflammatory pathways.

-

Preclinical and clinical development of the most promising candidates to assess their safety and efficacy in treating inflammatory conditions.

-

Specific investigation of 5-(p-tolyl)thiazol-2-amine and its analogues to determine their specific anti-inflammatory profile and potential.

By pursuing these research avenues, the full therapeutic potential of the 2-aminothiazole scaffold as a source of novel anti-inflammatory drugs can be realized.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

Unveiling the Therapeutic Landscape: A Technical Guide to the Discovery of Novel Biological Targets for 5-(p-tolyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound 5-(p-tolyl)thiazol-2-amine emerges from this lineage as a molecule of significant interest for novel drug discovery. While the broader class of 2-aminothiazoles has been extensively studied, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. This technical guide provides a comprehensive framework for researchers to systematically identify and validate novel biological targets for this compound. We will delve into established and cutting-edge experimental protocols, from initial target identification using affinity-based and proteomic approaches to subsequent validation and pathway elucidation. This guide is designed to be an in-depth resource, equipping researchers with the necessary methodologies to unlock the full therapeutic potential of this compound.